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molecular formula C9H11BrO B2492942 2-(4-Bromophenyl)propan-1-ol CAS No. 25574-11-2; 81310-74-9

2-(4-Bromophenyl)propan-1-ol

Cat. No. B2492942
M. Wt: 215.09
InChI Key: RXLUPCQYFPVVKS-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

To a solution of 73A (3.06 g, 11.9 mmol) in 50 mL CH2Cl2 at −78° C., was added a solution of diisobutylaluminum hydride (35.7 mL, 35.7 mmol, 1M in hexanes). The mixture was removed from the cooling bath, stirred 1 h, then recooled to −50° C. and quenched with EtOAc (2 mL). The reaction mixture was diluted with H2O, then extracted with EtOAc (3×). The combined organic extract washed with brine, dried (Na2SO4), filtered through a 1″ pad of SiO2, then concentrated to afford 2.34 g of 73B as a colorless oil. MS (ESI) m/z 197.1 (M-OH)+.
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:14])[C:9](OCC)=[O:10])=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH3:14])[CH2:9][OH:10])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.06 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)OCC)C
Name
Quantity
35.7 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was removed from the cooling bath
CUSTOM
Type
CUSTOM
Details
recooled to −50° C.
CUSTOM
Type
CUSTOM
Details
quenched with EtOAc (2 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered through a 1″ pad of SiO2
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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